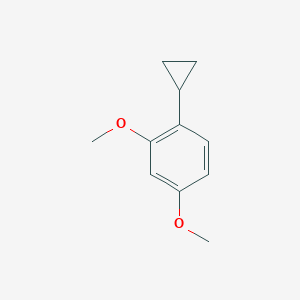

1-Cyclopropyl-2,4-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-cyclopropyl-2,4-diméthoxybenzène est un composé organique caractérisé par un cycle benzénique substitué par deux groupes méthoxy et un groupe cyclopropyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 1-cyclopropyl-2,4-diméthoxybenzène peut être synthétisé par alkylation de Friedel-Crafts, une méthode courante pour introduire des groupes alkyles dans les cycles aromatiques. La réaction implique l'utilisation de chlorure de cyclopropyle et de 2,4-diméthoxybenzène en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3) . La réaction se produit généralement dans des conditions anhydres pour empêcher l'hydrolyse du catalyseur.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le 1-cyclopropyl-2,4-diméthoxybenzène ne soient pas bien documentées, l'approche générale impliquerait l'intensification du processus d'alkylation de Friedel-Crafts. Cela nécessiterait un contrôle minutieux des conditions réactionnelles pour assurer un rendement élevé et la pureté du produit.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-cyclopropyl-2,4-diméthoxybenzène subit diverses réactions chimiques, notamment :

Oxydation : Les groupes méthoxy peuvent être oxydés pour former des quinones correspondantes.

Réduction : Le cycle aromatique peut être réduit dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Des réactifs comme le brome (Br2) en présence d'un catalyseur acide de Lewis pour la bromation.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation de dérivés du cyclohexane.

Substitution : Formation de dérivés bromés ou nitrés selon l'électrophile utilisé.

Applications de la recherche scientifique

Le 1-cyclopropyl-2,4-diméthoxybenzène a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Utilisation potentielle dans l'étude des effets des groupes cyclopropyle sur l'activité biologique.

Médecine : Enquête sur ses propriétés pharmacologiques potentielles.

Industrie : Utilisé dans le développement de nouveaux matériaux et polymères

Mécanisme d'action

Le mécanisme d'action du 1-cyclopropyl-2,4-diméthoxybenzène implique son interaction avec des cibles moléculaires par le biais de son cycle aromatique et de ses substituants. Les groupes méthoxy peuvent participer à des liaisons hydrogène et à d'autres interactions, tandis que le groupe cyclopropyle peut influencer la réactivité et la stabilité globale du composé. Les voies impliquées incluent la substitution électrophile aromatique et la substitution nucléophile aromatique, selon les conditions réactionnelles .

Composés similaires :

- 1,2-Diméthoxybenzène (Vératrole)

- 1,3-Diméthoxybenzène

- 1,4-Diméthoxybenzène

Comparaison : Le 1-cyclopropyl-2,4-diméthoxybenzène est unique en raison de la présence du groupe cyclopropyle, qui confère des effets stériques et électroniques distincts par rapport à ses homologues du diméthoxybenzène.

Applications De Recherche Scientifique

1-Cyclopropyl-2,4-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of cyclopropyl groups on biological activity.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and polymers

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-2,4-dimethoxybenzene involves its interaction with molecular targets through its aromatic ring and substituents. The methoxy groups can participate in hydrogen bonding and other interactions, while the cyclopropyl group can influence the compound’s overall reactivity and stability. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparaison Avec Des Composés Similaires

- 1,2-Dimethoxybenzene (Veratrole)

- 1,3-Dimethoxybenzene

- 1,4-Dimethoxybenzene

Comparison: 1-Cyclopropyl-2,4-dimethoxybenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to its dimethoxybenzene counterparts.

Activité Biologique

1-Cyclopropyl-2,4-dimethoxybenzene is a compound of significant interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | UQZXNUWCWFXFPT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C2CC2)OC |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound's aromatic ring and methoxy groups facilitate hydrogen bonding and other interactions that can influence biological pathways. Its cyclopropyl group adds steric hindrance, potentially affecting the reactivity and selectivity of the compound in biological systems.

Key Mechanisms:

- Electrophilic Aromatic Substitution: The methoxy groups direct electrophiles to specific positions on the aromatic ring, enhancing reactivity.

- Nucleophilic Aromatic Substitution: Under certain conditions, the compound can undergo nucleophilic attack, leading to diverse substitution products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Pharmacological Potential: The unique structure allows for exploration in medicinal chemistry, particularly in designing new therapeutic agents targeting specific enzymes or receptors.

Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of various methoxy-substituted compounds found that this compound demonstrated notable activity against certain bacterial strains. The results indicated a potential for developing new antibiotics based on this scaffold.

Study 2: Mechanistic Insights

Research utilizing NMR spectroscopy examined the reaction kinetics of this compound with various nucleophiles. The findings revealed that the compound reacts preferentially with electron-rich species, supporting its use in synthetic applications as well as biological studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,2-Dimethoxybenzene | No cyclopropyl group | Moderate antimicrobial activity |

| 1,3-Dimethoxybenzene | Different substitution pattern | Limited pharmacological studies |

| 1,4-Dimethoxybenzene | More symmetrical structure | Lower reactivity |

Propriétés

Formule moléculaire |

C11H14O2 |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

1-cyclopropyl-2,4-dimethoxybenzene |

InChI |

InChI=1S/C11H14O2/c1-12-9-5-6-10(8-3-4-8)11(7-9)13-2/h5-8H,3-4H2,1-2H3 |

Clé InChI |

UQZXNUWCWFXFPT-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)C2CC2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.